Competitive microtubule-stabilizing agent (EC0.01 = 2 μM). Potent antiproliferation agent (IC50 = 4.4 nM). Epothilone D and B analog. Induces tubulin polymerization and cell cycle arrest at the G2-M transition. Shows antineoplastic effects. Epothilone A (Epo A) is a biologically active macrolide produced from the fermentation of the soil bacteria S. cellulosum that was discovered as a potent antimicrotubule agent. In competition assays, epo A binds to β-tubulin with a similar order of magnitude as the binding of paclitaxel to β-tubulin (IC50s = 2.3 and 3.6 µM, respectively). Epo A is cytotoxic to human T-24 bladder carcinoma cells (IC50 = 0.05 µM in vitro) but has poor pharmacological properties and is 2-fold less potent in stabilizing microtubules compared to epothilone B. Epothilone A is a microtubule inhibitor isolated from the myxobacteria, Sorangium cellulosum. Epothilone A acts by stabilising microtubule formation at the taxol binding site and causes cell cycle arrest at the G2/M transition, leading to cytotoxicity. Epothilone A is under investigation as an antitumor agent. Epothilone A is an epithilone that is epothilone C in which the double bond in the macrocyclic lactone ring has been oxidised to the corresponding epoxide (the 13R,14S diastereoisomer). It has a role as an antineoplastic agent, a tubulin modulator, a metabolite and a microtubule-stabilising agent. It is an epoxide and an epothilone.
Related Compounds
Epothilone B
Compound Description: Epothilone B is a naturally occurring epothilone analog produced by the myxobacterium Sorangium cellulosum. Like Epothilone A, it exhibits potent antitumor activity by binding to tubulin and stabilizing microtubules, leading to cell cycle arrest and apoptosis. [, , , , , , ]
Relevance: Epothilone B shares a highly similar structure with Epothilone A, differing only in the C12 side chain. Despite the structural similarity, Epothilone B often displays greater potency than Epothilone A in various cancer cell lines. [, , , ] Studies have focused on the synthesis, structure-activity relationships, and biological evaluation of Epothilone B and its derivatives.
Taxol (Paclitaxel)
Compound Description: Taxol is a widely used chemotherapeutic agent that also targets microtubules. It binds to β-tubulin, promoting microtubule assembly and stabilization, ultimately leading to cell death. [, , , , , , , , , , , , ]
12,13-Desoxyepothilone B (dEpoB)
Compound Description: dEpoB is a synthetic analog of Epothilone B lacking the epoxide group at the C12-C13 position. It retains the ability to bind tubulin and induce microtubule stabilization, displaying potent antitumor activity. [, ]
Relevance: dEpoB serves as a simplified structural analog of Epothilone A and Epothilone B, facilitating the exploration of structure-activity relationships and the development of more potent and selective epothilone derivatives. [, ] Comparisons with Epothilone A and Epothilone B provide insights into the contribution of specific functional groups to their biological activity.
26-Trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone)
Compound Description: Fludelone is a synthetic analog of Epothilone B with modifications including a trifluoro group at C26 and a double bond between C9 and C10. It exhibits potent antitumor activity, particularly against ovarian cancer cell lines. []
Relevance: Fludelone, as a highly optimized analog of Epothilone B, demonstrates superior potency compared to both dEpoB and Epothilone A in several cancer cell lines. [] Its enhanced water solubility and potential to overcome drug resistance mechanisms make it a promising candidate for further development as a chemotherapeutic agent.
Ixabepilone
Compound Description: Ixabepilone is a semi-synthetic analog of Epothilone B approved for the treatment of metastatic breast cancer. It shares the mechanism of action with other epothilones, binding to tubulin and stabilizing microtubules. []
Laulimalide
Compound Description: Laulimalide is a microtubule-stabilizing agent isolated from marine sponges. Like Epothilone A and Taxol, it enhances tubulin polymerization, but it binds to a distinct site on tubulin. []
Relevance: Laulimalide's unique binding site on tubulin allows for synergistic effects when combined with Epothilone A or Taxol, enhancing their antiproliferative activities. [, ] This finding underscores the potential of combining microtubule-stabilizing agents that target distinct binding sites to overcome drug resistance and improve therapeutic outcomes.
Discodermolide
Compound Description: Discodermolide is a potent microtubule-stabilizing agent isolated from marine sponges. It exhibits a similar mechanism of action to Epothilone A and Taxol, but its binding site on tubulin remains to be fully elucidated. [, , ]
Relevance: Although structurally distinct from Epothilone A, Discodermolide shares its ability to stabilize microtubules and inhibit cancer cell growth. [, , ] Comparative studies between Epothilone A and Discodermolide, particularly regarding their binding sites and structural determinants of activity, can aid in the design and development of more potent and selective microtubule-targeting agents.
Epothilone D
Compound Description: Epothilone D is another naturally occurring epothilone analog with a structure closely related to Epothilone A and Epothilone B. [, ] It also exhibits antitumor activity through microtubule stabilization.
Relevance: Epothilone D contributes to understanding the structure-activity relationship within the epothilone family. [, ] Comparisons with Epothilone A help elucidate the specific structural elements responsible for their biological activity and potential differences in their pharmacological profiles.
Seco-epothilone A
Compound Description: Seco-epothilone A is a naturally occurring derivative of Epothilone A where the macrolactone ring is cleaved. []
Relevance: The identification of Seco-epothilone A from Sorangium cellulosum provides insights into the biosynthetic pathway of epothilones. [] Understanding the enzymatic steps involved in the formation and modification of the macrocycle is crucial for exploring the potential of manipulating epothilone biosynthesis to generate novel analogs.
1-Methyl-seco-epothilone A
Compound Description: 1-Methyl-seco-epothilone A is another naturally occurring seco-epothilone derivative isolated from Sorangium cellulosum alongside Seco-epothilone A. []
Relevance: Similar to Seco-epothilone A, the discovery of 1-Methyl-seco-epothilone A contributes to our understanding of epothilone biosynthesis and the diversity of naturally occurring epothilone analogs. [] This information is valuable for exploring the biosynthetic capabilities of Sorangium cellulosum and potentially engineering the production of novel epothilone derivatives.
Relevance: The C6-C8 bridged analog highlights the importance of conformational flexibility for the biological activity of Epothilone A. [] Restricting the conformational space explored by the molecule likely hinders its ability to effectively bind to tubulin and exert its microtubule-stabilizing effects.
Deaza-Epothilone C
Compound Description: Deaza-Epothilone C is a semi-synthetic analog derived from Epothilone A where the thiazole ring in the side chain is replaced by a thiophene moiety. This modification results in a significant reduction in microtubule-binding affinity and a complete loss of antiproliferative activity. []
Relevance: Deaza-Epothilone C demonstrates the crucial role of the thiazole nitrogen in Epothilone A for its interaction with tubulin. [] The nitrogen atom likely participates in essential hydrogen bonding or electrostatic interactions within the binding site, contributing significantly to the overall binding affinity and biological activity of Epothilone A.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dexlansoprazole is the R-isomer of lansoprazole and a substituted benzimidazole prodrug with selective and irreversible proton pump inhibitor activity. As a weak base, dexlansoprazole accumulates in the acidic environment of the secretory canaliculus of the gastric parietal cell where it is converted to an active sulfenamide form that binds to cysteine sulfhydryl groups on the luminal aspect of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. Dexlansoprazole is a new generation proton pump inhibitor (PPI) used for the management of symptoms associated with gastroesophageal reflux disease (GERD) and erosive esophagitis. Dexlansoprazole is the R-enantiomer of [DB00448], which is composed of a racemic mixture of the R- and S-enantiomers. Compared to the older generation of PPIs (which includes [DB00213], [DB00338], and [DB00448]), dexlansoprazole MR has a unique pharmacokinetic profile due to its delayed-release and dual-delivery release system. The active ingredient is released in two phases at different pH values and at different time points, resulting in two peak concentrations in the blood; 25% of the dose is released at pH 5.5 in the proximal duodenum, while the remaining 75% is released at pH 6.75 in the distal small intestine. As a result, dexlansoprazole has a peak concentration within 1-2 hours after dosing and another within 4-5 hours. Dexlansoprazole's unique pharmacokinetics addresses limitations of the older generation PPIs including short plasma half-life, break-through symptoms, and need for meal-associated dosing. These characteristics make dexlansoprazole a good option for people who struggle with adherence and strict dosage timing before meals. Dexlansoprazole exerts its stomach acid-suppressing effects in the same way as other drugs in the PPI family by inhibiting the final step in gastric acid production. Dexlansoprazole targets the (H+, K+)-ATPase enzyme, which is involved in the secretion of hydrochloric acid through the exchange of H+ ions from the cytoplasm for K+ ions. Normally functioning (H+, K+)-ATPase stimulates hydrochloric acid secretion into the gastric lumen thereby increasing stomach acidity and lowering pH. Once absorbed into circulation, dexlansoprazole covalently binds to the sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells, which leads to inhibition of both basal and stimulated gastric acid secretion. Despite dexlansoprazole's unique pharmacokinetic profile, efficacy in management of GERD symptoms is considered similar to other medications within the PPI class including [DB00338], [DB00736], [DB00448], [DB00213], and [DB01129]. Due to their good safety profile and as several PPIs are available over the counter without a prescription, their current use in North America is widespread. Long term use of PPIs such as dexlansoprazole have been associated with possible adverse effects, however, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life. PPIs such as dexlansoprazole have also been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health. DDAH inhibition causes a consequent accumulation of the nitric oxide synthase inhibitor asymmetric dimethylarginine (ADMA), which is thought to cause the association of PPIs with increased risk of cardiovascular events in patients with unstable coronary syndromes. Dexlansoprazole doses should be slowly lowered, or tapered, before discontinuing as rapid discontinuation of PPIs such as dexlansoprazole may cause a rebound effect and a short term increase in hypersecretion. Dexlansoprazole is a sulfoxide and a member of benzimidazoles.
Potent, highly selective α2 agonist. (Ki values are 1.08 and 1750 nM at α2 and α1 receptors, respectively). Active enantiomer of medetomidine. Displays numerous actions including sedative, analgesic, anxiolytic, and antiulcerative properties. Dexmedetomidine is the (S)-enantiomer of medetomidine, an imidazole compound that binds to α2-adrenoceptors (Ki = 1.08 nM) with high affinity and selectivity compared to that of α1-adrenoceptors (Ki = 1.8 μM). Dexmedetomidine produces analgesic, sedative, and anxiolytic effects through both presynaptic activation of α2-adrenoceptors, which inhibits norepinephrine release, and postsynaptic activation of α2-adrenoceptors, which inhibits sympathetic activity and decreases blood pressure and heart rate. Dexmedetomidine Hydrochloride is the hydrochloride salt form of dexmedetomidine, an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative activities. Dexmedetomidine selectively binds to and activates presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibits sympathetic activity, thereby leading to analgesia, sedation and anxiolysis. Dexmedetomidine hydrochloride is a medetomidine hydrochloride. It has a role as a sedative. It contains a dexmedetomidine. It is an enantiomer of a levomedetomidine hydrochloride. A imidazole derivative that is an agonist of ADRENERGIC ALPHA-2 RECEPTORS. It is closely-related to MEDETOMIDINE, which is the racemic form of this compound.
Dexmethylphenidate Hydrochloride is a synthetic sympathomimetic amine with CNS stimulating properties. Dexmethylphenidate hydrochloride acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. This leads to an increase in motor activity, causes euphoria, mental alertness and excitement and suppresses appetite. This drug causes dependence and may cause an increase in heart rate and blood pressure. It is used in the treatment of attention deficit hyperactivity disorder. It may also be used in the treatment of fatigue and other nervous system effects seen with chemotherapy. Focalin is a DEA controlled drug. It is classified by the DEA as Stimulants. Street names for Amphetamines are Bennies, Black Beauties, Crank, Ice, Speed, and Uppers. A methylphenidate derivative, DOPAMINE UPTAKE INHIBITOR and CENTRAL NERVOUS SYSTEM STIMULANT that is used in the treatment of ATTENTION DEFICIT HYPERACTIVITY DISORDER.
Dexmedetomidine is an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative properties. Dexmedetomidine selectively binds to presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibit sympathetic activity, thereby leading to sedation and anxiolysis. The analgesic effect of this agent is mediated by binding to alpha-2 adrenoceptors in the spinal cord. Dexmedetomidine, also known as precedex or MPV 1440, belongs to the class of organic compounds known as o-xylenes. These are aromatic compounds that contain a o-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 2-positions. Dexmedetomidine is a drug which is used for sedation of initially intubated and mechanically ventilated patients during treatment in an intensive care setting, also used in pain relief; anxiety reduction and analgesia. Dexmedetomidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dexmedetomidine has been detected in multiple biofluids, such as urine and blood. Within the cell, dexmedetomidine is primarily located in the membrane (predicted from logP). Dexmedetomidine is a medetomidine. It has a role as an alpha-adrenergic agonist, a non-narcotic analgesic, an analgesic and a sedative. It is an enantiomer of a levomedetomidine.
Dexnafenodone Hydrochloride, also known as LU-43706, is a dual of adrenergic receptor antagonist and serotonin uptake inhibitor potentially for the treatment of major depressive disorder.
Nebivolol is a beta-1 adrenergic receptor antagonist with antihypertensive and vasodilatory activity. Nebivolol binds to and blocks the beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, nebivolol potentiates nitric oxide (NO), thereby relaxing vascular smooth muscle and exerting a vasodilatory effect. Nebivolol is a beta-blocker and antihypertensive medication that has additional vasodilatory activity mediated by nitric oxide release. Nebivolol has yet to be linked to instances of clinically apparent liver injury. (S,R,R,R)-nebivolol is a 2,2'-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol] that has (1R,1'R,2R,2'S)-configuration. It is a conjugate base of a (S,R,R,R)-nebivolol(1+). It is an enantiomer of a (R,S,S,S)-nebivolol.